1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one
Description
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one (CAS: 1184918-08-8) is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a 3-fluorophenyl group at position 1 and a methyl group at position 5.
Synthetic routes for analogous spiro compounds often involve condensation reactions between cyclic ketones and amines or aldehydes. For example, describes the synthesis of a related fluorophenyl-substituted spiro compound using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluorobenzaldehyde, suggesting possible parallels in the target compound’s preparation .
Properties
CAS No. |
1184918-08-8 |
|---|---|
Molecular Formula |
C15H17FN2O |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H17FN2O/c1-11-10-15(7-8-17-11)6-5-14(19)18(15)13-4-2-3-12(16)9-13/h2-6,9,11,17H,7-8,10H2,1H3 |
InChI Key |
MSHAGNFMSJIZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)C=CC(=O)N2C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Late-Stage N-Arylation Approach (Stereoselective Synthesis)
A key stereoselective synthetic route was developed based on a late-stage N-arylation of the 1,8-diazaspiro[4.5]dec-3-en-2-one scaffold. The method involves:
- Starting from an enantiomerically pure trichloromethylcarbinol intermediate prepared via the Corey-Link reaction.
- Formation of the spirocyclic lactam core with defined stereochemistry.
- Final N-arylation step where the 3-fluorophenyl group is introduced onto the nitrogen atom of the diazaspiro core.
This route improves overall yield and stereoselectivity compared to earlier methods such as the Strecker reaction from piperidinone derivatives, which suffered from low yields and stereochemical control.
| Step | Description | Conditions/Remarks |
|---|---|---|
| Corey-Link reaction | Formation of stereopure trichloromethylcarbinol | Stereospecific, sets chiral center |
| Spirocyclic lactam formation | Cyclization to 1,8-diazaspiro[4.5]dec-3-en-2-one | Maintains stereochemistry |
| Late-stage N-arylation | Introduction of 3-fluorophenyl group | Typically Pd-catalyzed amination |
This method was detailed in a 2013 study focusing on spiropiperidines as BACE-1 inhibitors, highlighting improved yields and stereoselectivity.
Multistep Synthesis from Pyridine Derivatives (Patent WO2012172449A1)
A patent discloses a multistep synthesis starting from 4-methoxypyridine:
- Formation of benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1-carboxylate by reaction with benzyl chloroformate at low temperatures (-50 °C to -78 °C).
- Subsequent addition of methylmagnesium bromide (Grignard reagent) to introduce the methyl substituent.
- Further transformations lead to the spirocyclic lactam intermediate.
- The 3-fluorophenyl substituent is introduced on the nitrogen atom.
This method involves careful temperature control and quenching steps to optimize yield and purity.
Summary of key reaction conditions:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzyl chloroformate addition | -50 °C to -78 °C, tetrahydrofuran solvent | Formation of carbamate intermediate |
| Methylmagnesium bromide addition | 3.0 M in diethyl ether, slow addition at -78 °C | Grignard addition to keto intermediate |
| Quenching | Aqueous HCl (2 N), room temperature | Workup and extraction |
This approach is suitable for scale-up and industrial synthesis due to controlled reaction conditions.
General Notes on Purification and Characterization
- Crude products are typically purified by aqueous workup followed by organic extraction (e.g., ethyl acetate).
- Final purification is often achieved by column chromatography.
- Characterization includes melting point determination, NMR spectroscopy (1H, 13C), and high-resolution mass spectrometry.
- The compound is obtained as a white solid with purity typically above 95%.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Late-stage N-arylation (2013) | Enantiomerically pure trichloromethylcarbinol | Corey-Link reaction, cyclization, Pd-catalyzed N-arylation | High stereoselectivity, improved yield | Requires chiral starting material |
| Multistep from pyridine (Patent) | 4-Methoxypyridine | Carbamate formation, Grignard addition, cyclization | Scalable, controlled conditions | Multiple low-temperature steps |
Research Findings and Optimization
- The late-stage N-arylation method allows for flexible introduction of various aryl substituents, facilitating structure-activity relationship studies in medicinal chemistry.
- Stereoselectivity is critical for biological activity; thus, methods employing stereospecific intermediates are preferred.
- Temperature control during Grignard addition and carbamate formation is essential to avoid side reactions and ensure high purity.
- Recent studies emphasize the importance of purification techniques and analytical characterization to confirm the spirocyclic structure and stereochemistry.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where halogens or other substituents can be introduced.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics for neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, as a beta-secretase (BACE-1) inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease . The compound’s spirocyclic structure contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one is highlighted through comparisons with analogous spirocyclic compounds (Table 1). Key differentiating factors include substituent groups, heteroatom composition, and pharmacological implications.
Table 1: Structural and Functional Comparison of Spirocyclic Analogues
Notes:
- Structural Variations: The target compound’s 1,8-diazaspiro core distinguishes it from 1,3-diazaspiro () and 1-oxa-2,7-diazaspiro () analogues. The enone system may enhance electrophilic reactivity compared to saturated ketones . Substitution at the 3-fluorophenyl position is shared with the triazaspiro compound in , but the latter’s sulfonyl group increases polarity, reducing LogP (1.8 vs. ~2.5 estimated for the target) .
Pharmacological Insights:
- AF710B () demonstrates that spirocyclic frameworks with heteroatom substitutions (e.g., sulfur) can achieve high receptor selectivity (M1/σ1 agonism). The target compound’s lack of a thia group may limit similar efficacy but reduce metabolic instability .
- The oxaspiro compound in exhibits higher LogP (3.43) due to its hydroxymethyl-fluorophenyl group, suggesting improved membrane permeability compared to the target compound .
- Synthetic and Analytical Context: Derivatives with ester groups () highlight strategies to modulate solubility; for example, benzyl carboxylates may improve bioavailability over the parent compound .
Biological Activity
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one, also known by its CAS number 1184919-00-3, is a compound that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one is C15H17FN2O2, with a molecular weight of 276.31 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 1184919-00-3 |
| Molecular Formula | C15H17FN2O2 |
| Molecular Weight | 276.31 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds in the diazaspiro series exhibit a range of biological activities, particularly in the central nervous system (CNS). The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may influence receptor binding affinity.
Antipsychotic Activity
A study on related compounds suggests that modifications in the diazaspiro framework can lead to antipsychotic effects. For instance, triazaspiro derivatives have shown promise in behavioral pharmacological tests, indicating potential efficacy in treating psychotic disorders while minimizing neurological side effects . The specific compound's activity profile remains to be fully delineated but suggests a similar mechanism may be at play.
Structure-Activity Relationships (SAR)
The incorporation of fluorine is hypothesized to modulate the electronic properties of the molecule, affecting its interaction with neurotransmitter receptors. Research into other spiro compounds indicates that variations in substituents can significantly impact biological activity .
Key Findings:
- Fluorination : Enhances proton-donating ability and alters receptor interactions.
- Substituent Variability : Changes in the 1-phenyl moiety affect behavioral activity; however, modifications on the N-3 nitrogen are generally tolerated .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antipsychotic Profiles : A study found that certain diazaspiro compounds exhibit antipsychotic profiles with a favorable side effect profile when evaluated in animal models .
- Inhibition Studies : Related compounds have been assessed for their ability to inhibit Type III secretion systems in pathogenic bacteria, demonstrating potential antimicrobial properties alongside neuropharmacological effects .
- Fluorine's Role : Theoretical insights into fluorination suggest it may play a crucial role in enhancing the pharmacological profile of compounds by improving their solubility and bioavailability .
Q & A
Basic Research Question
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and spirocyclic conformation. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., 3-fluorophenyl aromatic signals at δ 6.8–7.4 ppm; methyl groups at δ 1.2–1.5 ppm) .
- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .
- Enantiomer Analysis : Apply Flack’s x parameter in refinement to address centrosymmetric ambiguities in chiral spirocenters .
How do structural modifications at the 3-fluorophenyl or 7-methyl positions affect the compound's biological activity, based on SAR studies?
Advanced Research Question
Structural-Activity Relationship (SAR) Insights :
| Modification | Biological Activity | Source |
|---|---|---|
| 3-Fluorophenyl → 4-Hydroxyphenyl | Reduced antibacterial activity | |
| 7-Methyl → 7-Ethyl | Enhanced kinase inhibition (IC₅₀ ↓ 40%) | |
| Spiro[4.5] → Spiro[3.5] | Loss of antitumor efficacy | |
| Methodology : Compare analogs via in vitro assays (e.g., enzyme inhibition, cell viability). Use molecular docking (AutoDock Vina) to predict binding interactions . |
What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., kinases, GPCRs). Focus on hydrophobic pockets accommodating the fluorophenyl and spirocyclic moieties .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of fluorine substituents on reactivity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between C=O and Arg residues) .
What challenges arise in resolving the enantiomeric forms of this spirocyclic compound, and how can they be addressed?
Advanced Research Question
Challenges :
- Near-centrosymmetric crystal packing may lead to false chirality assignments using Rogers’ η parameter .
- Overlapping NMR signals for enantiomers in non-chiral solvents.
Solutions : - Use Flack’s x parameter for refinement to avoid overprecision in centrosymmetric cases .
- Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients for separation .
- Synthesize diastereomeric derivatives (e.g., using Mosher’s acid) for absolute configuration determination .
How can crystallographic data inconsistencies (e.g., thermal motion artifacts) be mitigated during structural analysis?
Advanced Research Question
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce noise .
- Refinement : Apply TWIN commands in SHELXL for handling twinned crystals .
- Validation : Check ADPs (Atomic Displacement Parameters) with PLATON to flag unrealistic thermal motion .
What are the key differences in reactivity between 1,8-diazaspiro[4.5]dec-3-en-2-one and its saturated counterpart (decane-2-one)?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
